フッ素化炭素

説明

Synthesis Analysis

Fluorinated graphene is produced through various methods, including direct fluorination and exfoliation techniques. These methods allow for the control of fluorine-to-carbon ratios and the types of carbon-fluorine (C–F) bonds formed, ranging from covalent to semi-ionic and ionic bonds. The synthesis approach directly influences the material's nanostructure and its subsequent properties (Feng et al., 2016).

Molecular Structure Analysis

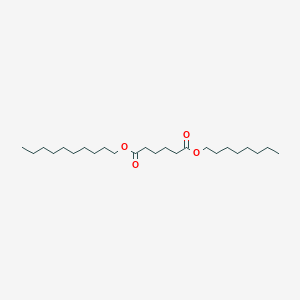

The molecular structure of fluorinated graphite is characterized by the presence of various C–F bonds and a tunable F/C ratio, which are dependent on the synthesis method. NMR studies have provided insight into the dynamics, structure, and bonding within fluorinated graphite intercalation compounds (FGICs), revealing the predominantly van der Waals character of guest-host interactions and the molecular arrangement in interlayer spaces (Panich, 1993).

科学的研究の応用

エネルギー貯蔵と変換

フッ素化炭素は、エネルギー貯蔵デバイス、例えばリチウム/フッ素化炭素(Li/CFx)一次電池で広く使用されています . これらの電池は、高いエネルギー密度と電力密度が高く評価されており、長期のエネルギー貯蔵が必要な用途に適しています。CFx材料の構造により、エネルギー変換が効率的に行われ、これは先進的な電池の開発に不可欠です。

生体医用アプリケーション

生体医用分野では、フッ素化炭素の化学的安定性と生体適合性により、薬物送達システムやその他の医療機器にとって有望な材料となっています . さまざまな生体分子で機能化できるため、標的療法アプリケーションにつながり、治療効果の向上と副作用の軽減が期待されます。

ガスセンシング

フッ素化炭素は、さまざまなガスに対して感度が高いため、ガスセンサーに最適な材料です . これらのセンサーは、ガス組成の微細な変化を検出することができ、これは環境モニタリング、産業安全、および医療診断に不可欠です。

電子デバイス

フッ素化炭素の調整可能な電子特性、例えばバンドギャップにより、さまざまな電子デバイスで使用することができます . これには、電気伝導率を正確に制御する必要がある半導体、トランジスタ、およびその他のコンポーネントが含まれます。

マイクロ波吸収

フッ素化炭素は、マイクロ波を吸収する能力があるため、マイクロ波吸収デバイスで使用できます . これらのデバイスは、電磁妨害を最小限に抑えるために重要であり、ますますデジタル化が進む世界では懸念が高まっています。

超疎水性コーティング

超疎水性があるため、フッ素化炭素は、水やその他の液体をはじくコーティングを作成するために使用されます . この用途は、特に、消費者製品と産業プロセス両方に大きな影響を与える可能性のあるセルフクリーニング表面を作成する際に役立ちます。

作用機序

Target of Action

Fluorinated carbon (CFx) is a thriving member of the carbonaceous derivative family . It primarily targets energy conversion and storage devices, biomedicines, gas sensors, electronic devices, and microwave absorption devices . The compound’s primary targets are the structures and systems within these devices where it interacts with other elements and compounds to produce desired effects .

Mode of Action

Fluorinated carbon contains various types of C-F bonds including ionic, semi-ionic, and covalent C-F, C-F2, C-F3 bonds with tunable F/C ratios . The controllable designing of C-F bonding and F/C ratios play a key role in optimizing the properties of fluorinated carbon materials . The C-F bonds are formed based on the fluorination reactions between carbon materials and fluorinating agents .

Biochemical Pathways

The synthesis methods of fluorinated carbon can be mainly classified into direct gas fluorination, indirect fluorination, and plasma-assisted fluorination . The C-F bonds and the F/C ratios deeply depend on the raw carbon materials and fluorination conditions including fluorinating agents, temperature, and reaction time . Thus, the key point of fluorinated carbon materials is mainly about the design of carbon materials and the optimization of fluoridation conditions .

Pharmacokinetics

Selective F substitution onto a therapeutic or diagnostic drug candidate can enhance several pharmacokinetic and physicochemical properties such as metabolic stability and membrane permeation . The increased binding ability of fluorinated drug target proteins has also been reported in some cases .

Result of Action

Fluorinated carbon exhibits various excellent properties of chemically stable, tunable bandgap, good thermal conductivity and stability, and super-hydrophobic due to its unique structures and polar C-F bonding . It has been extensively served as a promising positive electrode material for lithium primary batteries due to its high energy density . Furthermore, the electrochemical discharge mechanism based on conversion reaction was further uncovered by applying XPS, XRD, SEM, and EDS elemental analysis characterization techniques .

Action Environment

The action of fluorinated carbon is influenced by environmental factors such as temperature and pressure. For instance, CF0.85 exhibits excellent electrochemical property with delivering a remarkable discharge capacity of 503 mA h g−1 and energy density of 388 W h kg−1 at a current rate of 30 mA g−1 under a temperature of 25 °C . It also exhibits decent temperature performance with discharge capacities of 550 mA h g−1 at 50 °C and 460 mA h g−1 at 0 °C under current density of 30 mA g−1 .

将来の方向性

Fluorinated carbon materials have potential applications in energy conversions and storage devices, biomedicines, gas sensors, electronic devices, and microwave absorption devices . The present review will provide a direction for tuning C-F bonding and F/C ratios, developing a safe and efficient fluorination method, and popularizing the applications of fluorinated carbon materials .

特性

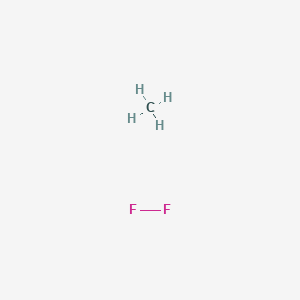

IUPAC Name |

methane;molecular fluorine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH4.F2/c;1-2/h1H4; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLOAVXSYZAJECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C.FF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

54.039 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Poly(carbon monofluoride): Gray-white solid; Poly(dicarbon monofluoride): Dark gray-black solid; [Merck Index] 27% F minimum: Black odorless powder; 62% F minimum: White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Graphite fluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20977 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

11113-63-6 | |

| Record name | Graphite fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorine, compd. with graphite (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluorine, compound with graphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

ANone: Fluorinated carbon doesn't have a single, fixed molecular formula or weight. Its composition is represented as CFx, where 'x' denotes the fluorine-to-carbon ratio, which can vary significantly depending on the synthesis method and conditions. [] This ratio significantly influences the material's properties and applications. []

ANone: Several spectroscopic techniques are employed, including:

- Infrared (IR) Spectroscopy: IR spectroscopy helps determine the fluorine-to-carbon ratio by analyzing the characteristic peaks of C-F bonds. [] This method aids in quantitatively analyzing fluorine content in fluorinated carbon materials. []

- X-ray Photoelectron Spectroscopy (XPS): XPS provides information about the chemical states of carbon and fluorine atoms in the material, revealing the types of C-F bonds present (ionic, semi-ionic, covalent) and their relative abundance. [, , ]

- Raman Spectroscopy: This technique helps analyze the structural changes in the carbon material upon fluorination, providing insights into the degree of graphitization and defects. [, ]

- Solid-State 13C Nuclear Magnetic Resonance (NMR): This method allows for the quantification of unfluorinated carbon within the fluorinated carbon material, which is crucial for understanding its conductivity. []

ANone: Fluorine content significantly impacts properties like:

- Hydrophobicity: As fluorine content increases, the material becomes more hydrophobic due to the low surface energy of C-F bonds. [, ]

- Thermal Stability: Fluorinated carbon exhibits high thermal stability, even at temperatures up to 400°C, making it suitable for high-temperature applications. []

- Electrochemical Performance: The fluorine content and the type of C-F bonds strongly influence the electrochemical performance of fluorinated carbon in batteries. [, , ]

ANone: Fluorinated carbon black enhances the electrical properties of PVDF composites, leading to a high positive temperature coefficient (PTC) intensity and low negative temperature coefficient (NTC) effect. [] The fluorine content in carbon black influences the dispersion and electrical properties of these composites. []

ANone: Fluorination can create weak acid sites on the carbon surface, enabling it to catalyze reactions that proceed through the formation of carbenium ions. [] For example, fluorinated carbon has been explored as a catalyst support for platinum in the reaction of nitrogen oxide (NO) with ammonia (NH3). []

ANone: Both catalytic activity and selectivity to nitrogen (N2) formation vary with fluorine content. Research shows that activity and selectivity increased with increasing fluorine content up to 28% but decreased when the fluorine content reached 65%. []

ANone: Computational techniques provide valuable insights into fluorinated carbon:* Density Functional Theory (DFT): DFT calculations help understand the electronic structure, bonding characteristics, and electrochemical behavior of fluorinated carbon. [, , ] * Molecular Dynamics (MD) Simulations: MD simulations are used to investigate the interfacial strength between fluorinated carbon and other materials, such as in carbon fiber-reinforced composites. []

ANone: The length of the fluorinated carbon chain plays a crucial role in the bioaccumulation of perfluorinated acids (PFCAs), a group of chemicals related to fluorinated carbon. [, ] PFCAs with seven or fewer fluorinated carbons are not considered bioaccumulative, while those with longer chains may pose a higher risk. [, ]

ANone: Fluorination generally enhances the chemical stability of carbon materials, making them more resistant to oxidation, degradation, and solvents. [] This stability makes fluorinated carbon suitable for applications in harsh environments. []

ANone: While fluorinated carbon itself might have limited environmental impact, some fluorinated compounds, particularly perfluorinated substances like PFCAs, raise concerns due to their persistence, bioaccumulation potential, and potential toxicity. [, , ]

ANone: Studies investigating the biodegradation of fluorotelomer alcohols (FTOHs), which can be breakdown products of some fluorinated materials, have shown that microorganisms can break down perfluorinated carbon chains under specific conditions. [] This research suggests the potential for bioremediation of certain fluorinated compounds. []

ANone: Fluorinated carbon is being explored for various applications, including:

- Lithium Batteries: Fluorinated carbon is a promising cathode material for high-energy-density lithium primary batteries due to its high theoretical capacity and wide operating temperature range. [, , , , , ]

- Water Management in Fuel Cells: Superhydrophobic fluorinated carbon is being investigated as a component in microporous layers of fuel cells to enhance water management and oxygen diffusion. []

- Biomedical Applications: Nano-sized fluorinated carbon materials show potential in drug delivery, bioimaging, and cancer therapy due to their unique properties and biocompatibility. [, , ]

- Electronic Devices: Fluorinated carbon's tunable electrical properties and high thermal stability make it suitable for use in electronic devices, such as transistors and sensors. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[Ethylenebis(oxymethylene)]dipyridinium dichloride](/img/structure/B86507.png)